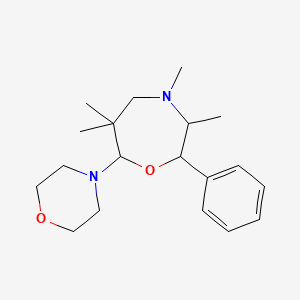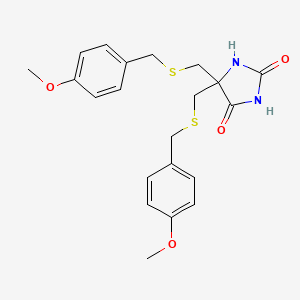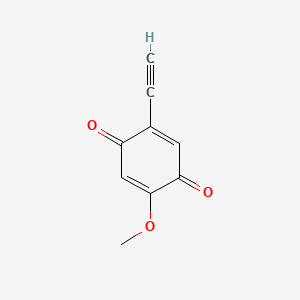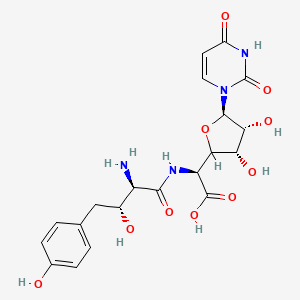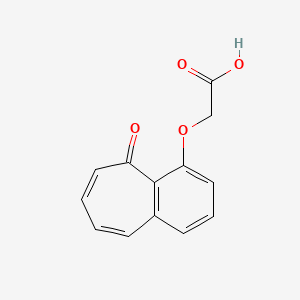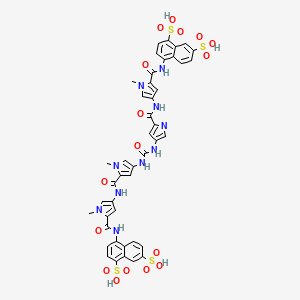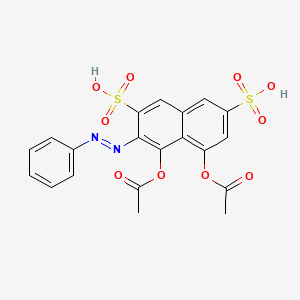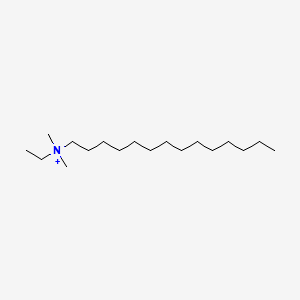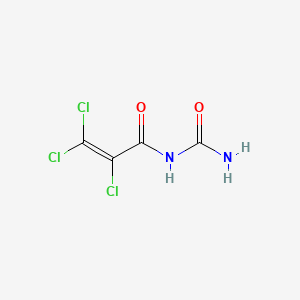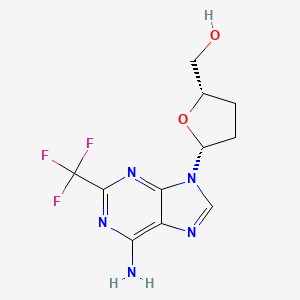
Adenosine, 2',3'-dideoxy-2-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine, 2’,3’-dideoxy-2-(trifluoromethyl)- is a synthetic nucleoside analog. It is structurally similar to adenosine but lacks hydroxyl groups at the 2’ and 3’ positions of the ribose moiety and has a trifluoromethyl group at the 2’ position. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Adenosine, 2’,3’-dideoxy-2-(trifluoromethyl)- typically involves the selective removal of hydroxyl groups from adenosine followed by the introduction of a trifluoromethyl group. One common method includes:
Deoxygenation: The hydroxyl groups at the 2’ and 3’ positions are removed using reagents like tributyltin hydride and a radical initiator.
Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: Adenosine, 2’,3’-dideoxy-2-(trifluoromethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride and alkyl halides are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated derivatives .
Aplicaciones Científicas De Investigación
Adenosine, 2’,3’-dideoxy-2-(trifluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and enzyme activities.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the development of novel materials and as a reagent in various chemical processes
Mecanismo De Acción
The mechanism of action of Adenosine, 2’,3’-dideoxy-2-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
2’,3’-Dideoxyadenosine: Lacks the trifluoromethyl group but is also a nucleoside analog.
2’,3’-Dideoxy-3’-(trifluoromethyl)adenosine: Similar structure but with the trifluoromethyl group at the 3’ position.
Uniqueness: Adenosine, 2’,3’-dideoxy-2-(trifluoromethyl)- is unique due to the specific placement of the trifluoromethyl group at the 2’ position, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
122970-33-6 |
|---|---|
Fórmula molecular |
C11H12F3N5O2 |
Peso molecular |
303.24 g/mol |
Nombre IUPAC |
[(2S,5R)-5-[6-amino-2-(trifluoromethyl)purin-9-yl]oxolan-2-yl]methanol |
InChI |
InChI=1S/C11H12F3N5O2/c12-11(13,14)10-17-8(15)7-9(18-10)19(4-16-7)6-2-1-5(3-20)21-6/h4-6,20H,1-3H2,(H2,15,17,18)/t5-,6+/m0/s1 |
Clave InChI |
HFTHCPWQUGSNNL-NTSWFWBYSA-N |
SMILES isomérico |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)C(F)(F)F)N |
SMILES canónico |
C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



